

Application Note: In Vitro Assay for Mitochondrial Complex I Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IT-143A**

Cat. No.: **B10820761**

[Get Quote](#)

Topic: In Vitro Assay for Mitochondrial Complex I Inhibition by **IT-143A**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain and a significant contributor to cellular energy production through oxidative phosphorylation. Inhibition of complex I is implicated in various pathological conditions and is a target for drug development.

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of compounds on mitochondrial complex I. While the initial request specified **IT-143A**, publicly available scientific literature identifies **IT-143A** as a bacterial metabolite with antibacterial and antifungal properties and does not describe it as a mitochondrial complex I inhibitor^{[1][2]}.

However, a closely related compound, IT-143-B, also known as ME-143, has been identified as a potent inhibitor of mitochondrial complex I^[3]. This application note will therefore focus on a general methodology for assessing mitochondrial complex I inhibition that can be applied to any test compound, and will present the available data for the known inhibitor ME-143 (IT-143-B).

Data Presentation: Inhibition of Mitochondrial Complex I by ME-143 (IT-143-B)

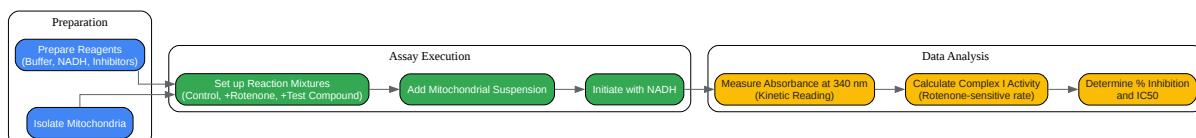
The following table summarizes the available quantitative data on the inhibition of mitochondrial complex I by ME-143.

Compound	Synonym	Target	Assay System	Concentration	% Inhibition of Complex I Activity	Reference
IT-143-B	ME-143	Mitochondrial Complex I	Isolated HEK293T mitochondria	20 µg/mL	85.7% (reduced to 14.3% of control)	[4][5]

Note: A specific IC₅₀ value for ME-143 was not available in the searched literature. The provided data indicates significant inhibition at the tested concentration.

Experimental Protocols

This section details a spectrophotometric method to measure the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I in isolated mitochondria. This assay can be adapted to screen for and characterize inhibitors like ME-143 (IT-143-B) or to test the activity of compounds such as **IT-143A**.


Principle

The activity of mitochondrial complex I is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. The assay measures the rotenone-sensitive NADH oxidation, as rotenone is a specific inhibitor of complex I. The difference between the total rate of NADH oxidation and the rate in the presence of rotenone represents the specific activity of complex I.

Materials and Reagents

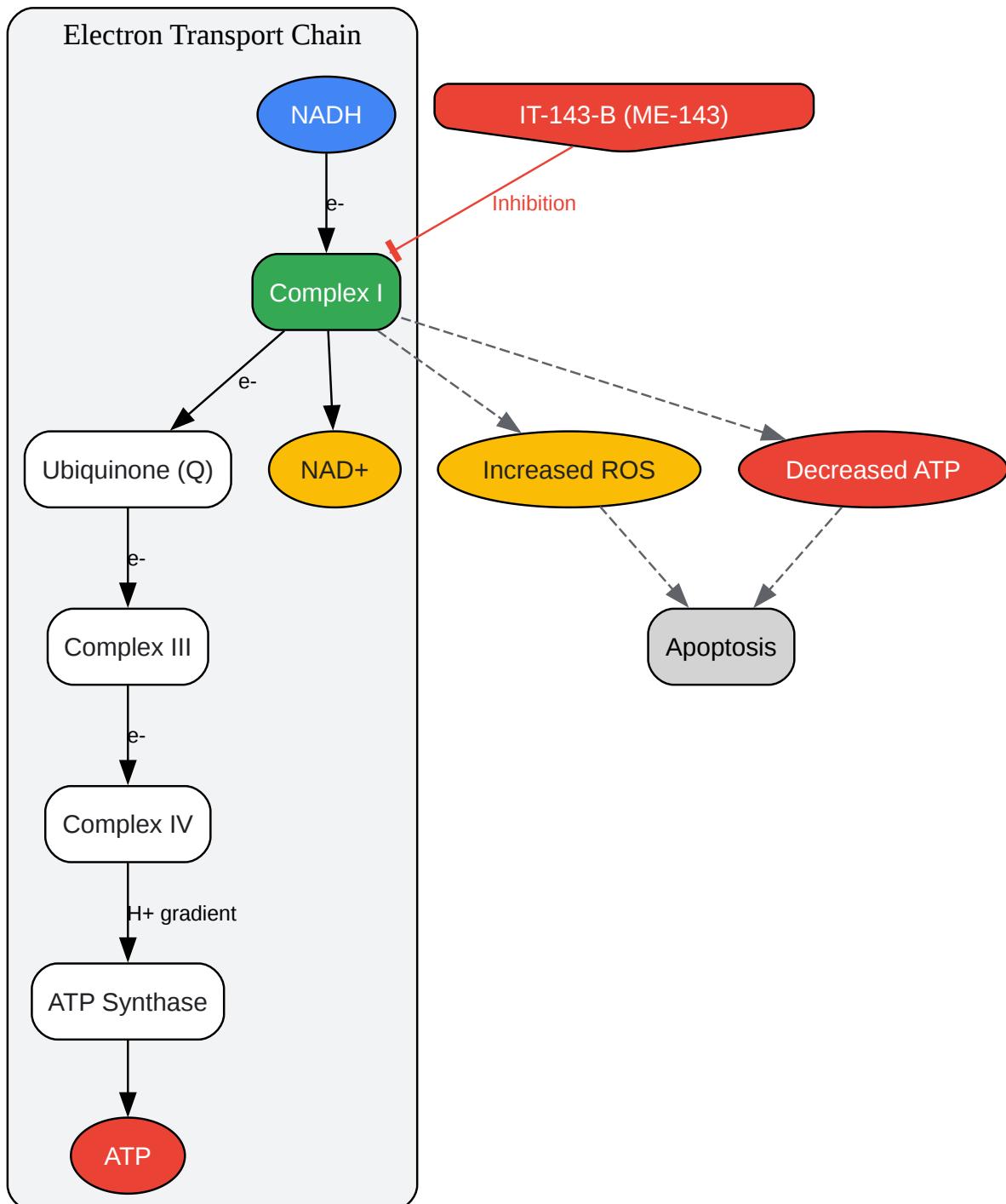
- Isolated mitochondria (from cell culture or tissue)
- Assay Buffer: 20 mM Tris-HCl, pH 7.4
- NADH solution (freshly prepared)
- Ubiquinone (or a suitable analog like decylubiquinone)
- Rotenone (specific complex I inhibitor)
- Test compound (e.g., **IT-143A**, ME-143) dissolved in a suitable solvent (e.g., DMSO)
- Spectrophotometer capable of measuring absorbance at 340 nm
- 96-well microplate or cuvettes

Experimental Workflow

[Click to download full resolution via product page](#)

Experimental workflow for the mitochondrial complex I inhibition assay.

Detailed Protocol


- Mitochondria Isolation: Isolate mitochondria from the desired cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).

- Preparation of Reaction Mixtures:
 - For each assay condition (control, rotenone control, and test compound), prepare a reaction mixture in a microplate well or cuvette.
 - Control: Add assay buffer and ubiquinone.
 - Rotenone Control: Add assay buffer, ubiquinone, and a saturating concentration of rotenone (e.g., 2 μ M).
 - Test Compound: Add assay buffer, ubiquinone, and the desired concentration of the test compound (e.g., **IT-143A** or ME-143). It is recommended to perform a dose-response curve with serial dilutions of the test compound.
- Addition of Mitochondria: Add an appropriate amount of the isolated mitochondrial suspension to each well or cuvette. The amount should be optimized to yield a linear rate of NADH oxidation over the measurement period.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding a stock solution of NADH to each well or cuvette to a final concentration of approximately 100-200 μ M.
 - Immediately start measuring the decrease in absorbance at 340 nm in a kinetic mode at 37°C. Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
- Data Analysis:
 - Calculate the rate of NADH oxidation for each condition from the linear portion of the absorbance versus time plot (Δ Abs/min).
 - Total Complex I Activity (Control): Rate of NADH oxidation in the control sample.
 - Rotenone-Insensitive Activity: Rate of NADH oxidation in the presence of rotenone.
 - Specific Complex I Activity: Subtract the rotenone-insensitive activity from the total activity.

- % Inhibition: Calculate the percentage inhibition for each concentration of the test compound using the following formula:
- IC50 Determination: Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of complex I activity).

Signaling Pathway

Inhibition of mitochondrial complex I disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the NADH/NAD⁺ ratio. This can trigger a cascade of downstream cellular events, including the production of reactive oxygen species (ROS) and the activation of stress-response pathways.

[Click to download full resolution via product page](#)

Signaling pathway of mitochondrial complex I inhibition.

Conclusion

The provided protocol offers a robust and adaptable method for assessing the in vitro inhibition of mitochondrial complex I by test compounds. While **IT-143A** is not a known inhibitor of this complex, the closely related compound ME-143 (IT-143-B) demonstrates potent inhibitory activity. Researchers interested in the bioenergetic effects of natural products or synthetic compounds can utilize this assay to screen for and characterize novel mitochondrial modulators. Careful optimization of mitochondrial protein concentration and substrate concentrations is recommended to ensure reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-cancer analogues ME-143 and ME-344 exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- To cite this document: BenchChem. [Application Note: In Vitro Assay for Mitochondrial Complex I Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10820761#in-vitro-assay-for-mitochondrial-complex-i-inhibition-by-it-143a>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com